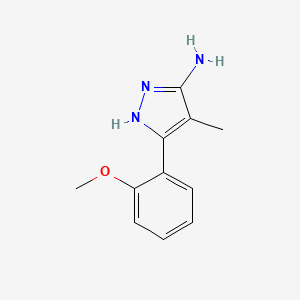
5-(2-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "5-(2-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions. Pyrazole derivatives are known for their diverse range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss various pyrazole derivatives with methoxyphenyl groups and their synthesis, crystal structures, and properties, which can provide insights into the analysis of the compound of interest.
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves the reaction of diketones with hydrazines or the cyclization of chalcones with hydrazine hydrate. For instance, paper describes the synthesis of pyrazole derivatives by the condensation of malon (2-methoxy-5-methyl) anilic acid hydrazide with various substituted phenyl benzeneazo acetyl acetone. Similarly, paper details the synthesis of 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives from ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives. These methods could potentially be adapted for the synthesis of "5-(2-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed by X-ray crystallography, as seen in papers , , and . These studies reveal the spatial arrangement of atoms within the molecule and the presence of various intermolecular interactions such as hydrogen bonding. For example, paper discusses the crystal structure of a pyrazole derivative with methoxyphenyl and thiophenyl groups, highlighting the presence of hydrogen bonds contributing to the crystal packing. Such structural analyses are crucial for understanding the conformation and stability of the compound.
Chemical Reactions Analysis
Pyrazole derivatives can participate in various chemical reactions due to the presence of reactive functional groups. The papers provided do not directly discuss the chemical reactions of "5-(2-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine," but they do mention the reactivity of similar compounds. For instance, paper mentions the biological evaluation of pyrazole derivatives, indicating their potential to interact with biological targets. The reactivity of the compound can also be inferred from its functional groups, such as the amine, which can undergo reactions like alkylation, acylation, and the formation of Schiff bases.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as their optical properties, thermal stability, and solubility, can be influenced by their molecular structure and substituents. Paper investigates the UV-vis absorption and fluorescence spectral characteristics of pyrazole derivatives, which are affected by the substituents on the aryl ring bonded to the pyrazole moiety. Paper discusses the thermal stability of a pyrazole derivative, indicating that it is stable up to 190°C. These properties are important for the practical application of the compound in various fields.
科学的研究の応用
Synthesis and Characterization of Heterocyclic Compounds
Heterocyclic compounds, including pyrazoles and isoxazolines, have been extensively researched for their potential applications in various scientific fields. For instance, the synthesis of novel pyrazoline and isoxazoline derivatives by reacting specific precursors with hydrazine hydrate and hydroxylamine hydrochloride has been reported. These compounds were characterized using IR, 1H NMR spectroscopy, and evaluated for antimicrobial activity, showing significant to moderate effectiveness (Jadhav, Shastri, Gaikwad, & Gaikwad, 2009). Furthermore, research on the synthesis of novel oxadiazoles by cyclization of benzoic acid N'-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazole-4-carbonyl]-hydrazide has shown significant antibacterial activity against various bacterial strains, indicating the potential for developing new antimicrobial agents (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009).
Quantum Chemical and Molecular Docking Studies
Quantum chemical calculations and molecular docking studies offer insights into the electronic structure, reactivity, and potential biological activity of heterocyclic compounds. For example, molecular structure and spectroscopic data obtained from DFT calculations for certain pyrazole derivatives have been used to predict molecular docking results, suggesting biological effects (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020). This approach helps in understanding the interaction mechanisms of these compounds with biological targets, facilitating the design of new drugs and materials.
Antimicrobial Activity of Pyrazole Derivatives
The development and testing of pyrazole derivatives for antimicrobial properties have been a significant area of research. A series of pyrazoline and isoxazoline derivatives synthesized from specific precursors have exhibited considerable antimicrobial activities, highlighting the potential of these compounds in developing new therapeutic agents (Jadhav et al., 2009; Rai et al., 2009).
Corrosion Inhibition
Pyrazole derivatives have been investigated for their corrosion inhibiting properties in various metal alloys. Studies have shown that certain pyrazole compounds can serve as effective corrosion inhibitors, offering protection against corrosion in metal alloys exposed to corrosive environments. This application is crucial for extending the lifespan of metal components in industrial settings (Mahmoud, 2005).
特性
IUPAC Name |
5-(2-methoxyphenyl)-4-methyl-1H-pyrazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-7-10(13-14-11(7)12)8-5-3-4-6-9(8)15-2/h3-6H,1-2H3,(H3,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFCOLJIIQYWPME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1N)C2=CC=CC=C2OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-amino-1-(2-furyl)ethyl]-N,N-diethylamine](/img/structure/B1306498.png)


![[4-(4-Chloro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid](/img/structure/B1306507.png)







